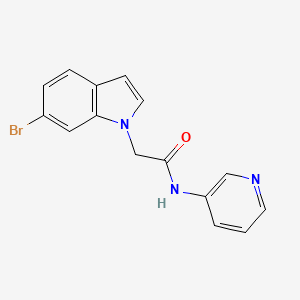
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a pyridine ring attached to the acetamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.
Formation of Indole Acetamide: The brominated indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-bromo-1H-indol-1-yl)acetamide.
Coupling with Pyridine: Finally, the indole acetamide is coupled with 3-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position of the indole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (tetrahydrofuran, ether).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of amines.
科学研究应用
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes, including cell signaling, apoptosis, and proliferation.
Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of indole derivatives and their biological activities.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include:
Inhibition of Enzymes: The compound may inhibit the activity of enzymes involved in key metabolic pathways, affecting cellular processes.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, influencing signal transduction pathways.
Ion Channel Regulation: The compound may modulate the activity of ion channels, affecting ion flux and cellular excitability.
相似化合物的比较
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)-N-(pyridin-3-yl)acetamide: Lacks the bromine atom at the 6th position, which may affect its biological activity and chemical reactivity.
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a fluorine atom, which may enhance its stability and bioavailability.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its electronic properties, reactivity, and interactions with biological targets.
属性
IUPAC Name |
2-(6-bromoindol-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWLKHGIWLOHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[3-Benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]piperazin-2-one](/img/structure/B5955596.png)

![2-{2-[3-(6-METHYLPYRIDIN-2-YL)-4-OXOQUINAZOLIN-2-YL]ETHYL}ISOINDOLE-1,3-DIONE](/img/structure/B5955607.png)
![N-[(5-methyl-2-furyl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5955616.png)
![6-phenyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5955618.png)
![2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5955626.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5955629.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5955633.png)
![3-(2-methoxyphenyl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5955659.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5955669.png)
![N-methyl-N-[1-(2-pyridinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5955673.png)
![Methanesulfonic acid;12-(4-methoxyphenoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B5955681.png)
![N-(4-fluoro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B5955685.png)
![N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B5955693.png)
